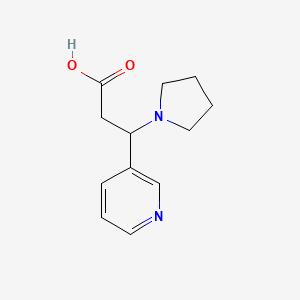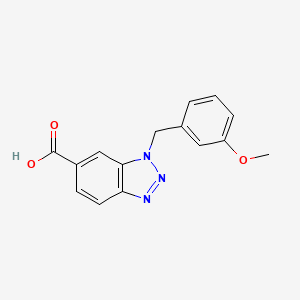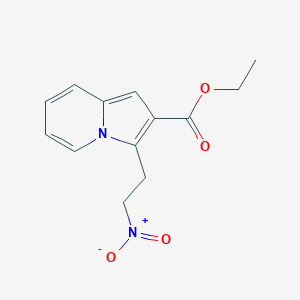![molecular formula C14H11BrN4O2 B1386886 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1170554-63-8](/img/structure/B1386886.png)
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
The compound contains several structural components including a benzodioxin ring, a pyrrolopyrimidine ring, and an amine group . These components are common in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .Aplicaciones Científicas De Investigación
Antibacterial Agent
The benzodioxane moiety and the sulfonamide group present in similar compounds have shown significant antibacterial properties . This compound, with its structural similarity to known antibacterial agents, could potentially inhibit biofilm formation of pathogenic bacteria like Escherichia coli and Bacillus subtilis. Its efficacy as an antibacterial agent can be attributed to the presence of the benzodioxane ring, which has been linked to antibacterial activity in other compounds .
Anti-inflammatory Activity
Compounds containing benzodioxane structures have been reported to exhibit anti-inflammatory properties . The compound could be explored for its potential to reduce inflammation, possibly by inhibiting pro-inflammatory cytokines or other inflammatory mediators.
Anticancer Potential
Sulfonamides, which are structurally related to this compound, have been identified as potential anti-cancer agents . The compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines.
Antiviral Applications
Indole derivatives, which share a similar heterocyclic structure with this compound, have shown antiviral activities . This suggests that 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine could be a candidate for developing new antiviral drugs, especially against RNA and DNA viruses.
CNS Activity
The central nervous system (CNS) activity of sulfonamide derivatives indicates that this compound could also be researched for its potential CNS-related benefits, such as neuroprotection or cognitive enhancement .
Anti-hepatotoxic Agent
Benzodioxane derivatives have been recognized for their anti-hepatotoxic (liver-protecting) effects . This compound could be valuable in the treatment of liver diseases by protecting hepatic cells from toxins.
Antioxidant Properties
The antioxidant potential of benzodioxane is well-documented . This compound could be explored for its ability to scavenge free radicals and protect cells from oxidative stress.
Blood Pressure Regulation
Compounds with a benzodioxane ring have been associated with blood pressure-lowering effects . Research into this compound could lead to new treatments for hypertension by exploring its vasodilatory properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2/c15-9-6-16-13-12(9)14(18-7-17-13)19-8-1-2-10-11(5-8)21-4-3-20-10/h1-2,5-7H,3-4H2,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVFPFCHVQDGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C(=CN4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)


![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)


![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)
![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)

![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)
![[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1386825.png)
